molecular formula C14H20ClN3 B12221338 N-benzyl-1-isopropyl-4-methyl-1H-pyrazol-3-amine

N-benzyl-1-isopropyl-4-methyl-1H-pyrazol-3-amine

Cat. No.: B12221338
M. Wt: 265.78 g/mol
InChI Key: SQSDOEUVEFYMAT-UHFFFAOYSA-N
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Description

N-benzyl-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with benzyl, isopropyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-isopropyl-4-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The introduction of benzyl, isopropyl, and methyl groups can be achieved through various substitution reactions. For instance, benzylation can be performed using benzyl chloride in the presence of a base like sodium hydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-isopropyl-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for benzylation.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-1-isopropyl-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-1-isopropyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-isopropyl-4-methyl-1H-imidazole-3-amine
  • N-benzyl-1-isopropyl-4-methyl-1H-triazole-3-amine

Uniqueness

N-benzyl-1-isopropyl-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20ClN3

Molecular Weight

265.78 g/mol

IUPAC Name

N-benzyl-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C14H19N3.ClH/c1-11(2)17-10-12(3)14(16-17)15-9-13-7-5-4-6-8-13;/h4-8,10-11H,9H2,1-3H3,(H,15,16);1H

InChI Key

SQSDOEUVEFYMAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CC=C2)C(C)C.Cl

Origin of Product

United States

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